molecular formula C18H29N5O B2948319 1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396812-71-7

1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2948319
CAS No.: 1396812-71-7
M. Wt: 331.464
InChI Key: MQNRCHMUEFOKHG-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a cycloheptyl group and a pyrimidin-2-yl-substituted piperidinylmethyl moiety. Its molecular formula is C₁₇H₃₂N₃O₂, confirmed by HRMS (calculated [M+H⁺]: 310.2495; observed: 310.2490) . Key physical properties include a melting point range of 127.7–130.5°C (peak at 128.5°C) and distinct ¹³C-NMR signals (e.g., δ 156.58 ppm for urea carbonyl, δ 173.53 ppm for pyrimidine carbons) .

Properties

IUPAC Name

1-cycloheptyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c24-18(22-16-6-3-1-2-4-7-16)21-14-15-8-12-23(13-9-15)17-19-10-5-11-20-17/h5,10-11,15-16H,1-4,6-9,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNRCHMUEFOKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cycloheptyl group, a pyrimidinyl-substituted piperidine, and a urea moiety, which contribute to its unique biological activities.

Chemical Structure and Properties

  • Chemical Formula : C17H27N5O
  • Molecular Weight : 317.4292
  • CAS Number : 1235085-01-4

The synthesis of this compound typically involves several steps, including the formation of the piperidine intermediate, introduction of the pyrimidinyl group, and coupling with cycloheptyl isocyanate to form the urea linkage.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiviral activities. For instance, studies on pyrimidine derivatives have shown their effectiveness against various pathogens, suggesting that this compound may also possess similar properties .

Anticancer Potential

There is ongoing research into the anticancer potential of this compound. Derivatives containing piperidine and pyrimidine moieties have been evaluated for their cytotoxic effects against cancer cell lines. For example, certain derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . The structure-activity relationship (SAR) studies highlight the significance of specific functional groups in enhancing biological activity.

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Similar compounds have been studied as muscarinic receptor antagonists, which are relevant for conditions such as Alzheimer's disease. The pharmacological profile of related compounds indicates that they may modulate neurotransmitter systems effectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substituents on the piperidine ringAltered potency against specific targets
Variations in the urea moietyChanges in solubility and bioavailability
Different cycloalkyl groupsImpact on pharmacokinetic properties

Study on In Vivo Efficacy

A study investigated the pharmacokinetic parameters of related piperidinyl ureas, revealing substantial improvements over traditional compounds. For example, a derivative showed a 1000-fold increase in potency compared to morphine in reducing hyperalgesia in an inflammatory pain model . This indicates that similar compounds could be effective analgesics.

Antiviral Activity Assessment

In another study focusing on pyrimidine derivatives, compounds were evaluated for their anti-HIV activity. The most active derivatives exhibited significant inhibition of HIV replication, emphasizing the importance of substituent positioning in enhancing antiviral efficacy .

Comparison with Similar Compounds

Compound 9WE (1-(Pyridin-3-ylmethyl)-3-(1-pyrimidin-2-ylpiperidin-4-yl)urea)

  • Molecular Formula : C₁₆H₂₀N₆O .
  • Key Differences : Replaces the cycloheptyl group with a pyridin-3-ylmethyl substituent.
  • HRMS data (m/z 515.3224 [M+H]⁺) and ¹³C-NMR signals (e.g., δ 158.8 ppm) suggest distinct electronic environments .

Compound 16 (1-Cycloheptyl-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea)

  • Key Differences: Substitutes the pyrimidin-2-yl group with a 2-methylbutanoyl chain .

Urea Derivatives with Heterocyclic Appendages

Compound 18 (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea)

  • Key Features : Incorporates a triazine ring and 2-oxaadamantyl group .
  • Such modifications could improve metabolic stability but reduce solubility.

Compound 31 (1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea)

  • Key Features : Contains a phenylurea group and a complex pyrazolo-pyrimidine scaffold .

Pharmacologically Characterized Analogues

α2C-AR Agonists (Compounds A and B)

  • Structure : Feature benzoxazin-imidazole cores instead of pyrimidinylpiperidine .
  • Pharmacology : Exhibit high α2C-adrenergic receptor selectivity but poor brain penetration due to polar substituents . This contrasts with the target compound’s cycloheptyl group, which may enhance CNS permeability.

Research Implications and Limitations

  • Target Selectivity : The pyrimidin-2-ylpiperidine group in the target compound may favor interactions with soluble epoxide hydrolases (sEH) or kinases, whereas triazine- or indole-containing analogues (e.g., Compound 31) likely target different pathways .
  • Data Gaps : Pharmacokinetic data (e.g., logP, bioavailability) for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

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